molecular formula C10H9N3O3S B6539843 N-(1,2-oxazol-3-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide CAS No. 1060279-10-8

N-(1,2-oxazol-3-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide

Cat. No.: B6539843
CAS No.: 1060279-10-8
M. Wt: 251.26 g/mol
InChI Key: XGBKORMGKXVAHH-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-3-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide is a heterocyclic diamide featuring a 1,2-oxazole and a thiophene moiety linked via an ethanediamide bridge. The oxazole ring contributes to hydrogen-bonding capabilities, while the thiophene group enhances lipophilicity and aromatic interactions, which may influence pharmacokinetic properties .

Structural characterization of such compounds often relies on crystallographic tools like SHELXL for refinement and visualization software such as ORTEP-3 . Hydrogen-bonding patterns, critical for stability and activity, can be analyzed using graph set theory .

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-(thiophen-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c14-9(11-5-7-2-4-17-6-7)10(15)12-8-1-3-16-13-8/h1-4,6H,5H2,(H,11,14)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBKORMGKXVAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1NC(=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-3-yl)-N’-[(thiophen-3-yl)methyl]ethanediamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene moiety can be introduced through a coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partners.

    Formation of the Ethanediamide Bridge: The final step involves the formation of the ethanediamide bridge by reacting the oxazole and thiophene intermediates with an appropriate diamine under suitable conditions, such as refluxing in a polar solvent.

Industrial Production Methods

Industrial production of N-(1,2-oxazol-3-yl)-N’-[(thiophen-3-yl)methyl]ethanediamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-3-yl)-N’-[(thiophen-3-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole and thiophene derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced oxazole and thiophene products.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene moiety, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophilic reagents (e.g., halogens, sulfonyl chlorides) and nucleophilic reagents (e.g., amines, thiols) under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the oxazole and thiophene rings, as well as substituted thiophene derivatives.

Scientific Research Applications

N-(1,2-oxazol-3-yl)-N’-[(thiophen-3-yl)methyl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-3-yl)-N’-[(thiophen-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings:

Heterocyclic Core Influence: The 1,2-oxazole core in the target compound offers distinct hydrogen-bonding geometry compared to 1,2,4-triazole analogs. Thiophene positioning (3-yl vs. 2-yl) alters electronic distribution; 3-substituted thiophenes may reduce steric hindrance compared to 2-substituted derivatives .

Bridging Group Differences :

  • Ethanediamide bridges (as in the target compound) provide two amide bonds, enabling conformational flexibility and dual hydrogen-bonding interactions. In contrast, thioether or thioamide bridges (e.g., in triazole-thioethers or ynamide-derived thioamides) introduce sulfur atoms, which may enhance lipophilicity or redox activity .

Synthetic Accessibility: The target compound likely requires amide coupling reagents (e.g., EDC/HOBt), whereas triazole-thioethers are synthesized via cyclocondensation, and thioamides employ specialized agents like thiobenzimidazolones or ynamides . Ynamide-mediated routes are noted for high efficiency and functional group tolerance .

Research Implications and Limitations

  • Biological Activity : While direct data on the target compound’s bioactivity is absent, structural analogs with triazole or thioamide groups show antimicrobial and anticancer properties . The oxazole-thiophene combination may synergize these effects.
  • Crystallographic Challenges : Refinement of such compounds using SHELXL requires high-resolution data due to the flexibility of the ethanediamide bridge . Hydrogen-bonding networks, analyzed via graph set theory, may predict solubility and stability .
  • Knowledge Gaps: Comparative pharmacokinetic data (e.g., logP, metabolic stability) between oxazole- and triazole-based diamides are lacking. Further studies using tools like WinGX for structural analysis are recommended.

Biological Activity

N-(1,2-oxazol-3-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that may contribute to its biological effects, including antiviral and antibacterial properties.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C17H18N4O2S
  • Molecular Weight: 342.42 g/mol

The structure includes an oxazole ring, a thiophene moiety, and an ethanediamide backbone, which are essential for its biological activity.

Antiviral Activity

Recent studies have explored the antiviral potential of compounds similar to this compound. For instance, derivatives of oxazole have shown activity against enterovirus strains with IC50 values in the low micromolar range. The ability to inhibit viral replication suggests that this class of compounds could be promising candidates for further development as antiviral agents .

Table 1: Antiviral Activity of Oxazole Derivatives

CompoundVirus StrainIC50 (μM)TC50 (μM)Selectivity Index
1eEV715.7620108
2aEV711832017.8

Antibacterial Activity

The antibacterial properties of oxazole-containing compounds have also been investigated. Compounds with similar structures exhibited significant antibacterial activity against various bacterial strains. For example, MIC values ranged from 64 to 512 μg/mL against common pathogens .

Table 2: Antibacterial Activity Summary

CompoundBacterial StrainMIC (μg/mL)
N-(1,2-oxazol-3-yl)-N'-...E. coli128
N-(1,2-oxazol-3-yl)-N'-...S. aureus256
N-(1,2-oxazol-3-yl)-N'-...P. aeruginosa512

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within pathogens. The oxazole and thiophene rings may facilitate binding to viral proteins or bacterial enzymes, disrupting their function and leading to reduced viability or replication.

Case Studies

Several case studies highlight the efficacy of oxazole derivatives in clinical settings:

  • Case Study on Antiviral Efficacy : A study demonstrated that a related compound effectively reduced viral load in infected cell lines, indicating potential for therapeutic use against viral infections such as enterovirus .
  • Case Study on Antibacterial Properties : Research indicated that similar compounds showed promising results in inhibiting bacterial growth in vitro, suggesting their potential as new antibiotics .

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